

Application Notes and Protocols for Welding CF53 (1.1213) Medium Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CF53	
Cat. No.:	B15570918	Get Quote

Introduction

These application notes provide a detailed protocol for the welding of **CF53** steel (also known as Werkstoff-Nr. 1.1213 or C53). **CF53** is a medium-carbon, unalloyed steel primarily used for components requiring high strength and wear resistance, often achieved through flame or induction hardening.[1][2] Its significant carbon content (0.50-0.57%) increases hardness and strength but markedly reduces weldability, making it highly susceptible to cold cracking.[3][4]

Successful welding of **CF53** is challenging and necessitates rigorous control over preheating, heat input, interpass temperature, and post-weld heat treatment (PWHT) to prevent the formation of brittle martensitic structures in the Heat-Affected Zone (HAZ).[3][5] These protocols are designed for engineering and materials science applications where joining of **CF53** components is unavoidable.

Material Properties

A thorough understanding of the base material's chemical and mechanical properties is critical for developing a successful welding procedure.

2.1 Chemical Composition

The chemical composition of **CF53** steel is a primary determinant of its weldability. The high carbon content is the main factor contributing to its hardenability and, consequently, the risk of cracking.

Table 1: Chemical Composition of CF53 (1.1213) Steel

Element	Content (%)
Carbon (C)	0.50 - 0.57
Silicon (Si)	0.15 - 0.35
Manganese (Mn)	0.40 - 0.70
Phosphorus (P)	≤ 0.025
Sulfur (S)	≤ 0.035

(Source:[1][6][7])

2.2 Mechanical Properties

The mechanical properties of **CF53** vary significantly with its heat treatment condition. The following table presents typical properties for the material in a quenched and tempered state.

Table 2: Typical Mechanical Properties of **CF53** (Quenched and Tempered)

Property	Value (for diameter 41-100 mm)	
Tensile Strength	640 - 780 N/mm²	
0.2% Proof Stress	400 N/mm²	
Elongation (A%)	15%	
Hardness (Soft Annealed)	≤ 223 HB	
Hardness (Quenched)	57 - 62 HRC	

(Source:[8])

Welding Protocol

This protocol outlines the essential steps and parameters for welding **CF53** steel. Adherence to these steps is critical to mitigate the risk of hydrogen-induced cold cracking.

3.1 Pre-Welding Preparation

- Material Inspection: Verify material certificates to confirm the grade is CF53 (1.1213).
- Joint Preparation: Clean the weld joint and surrounding areas (minimum 25 mm on each side) to remove all contaminants such as scale, rust, oil, grease, and moisture.[9] This is crucial to prevent the introduction of hydrogen.
- Consumable Selection: Use low-hydrogen filler metals.[4][5] The choice of consumable should aim to provide a weld metal with high ductility to accommodate stresses. Austenitic stainless steel fillers (e.g., E309 or E312) are often used to provide a ductile weld, although they may not be suitable for subsequent heat treatment. For applications requiring post-weld heat treatment, a low-alloy ferritic filler may be necessary, but this increases the cracking risk.
- Consumable Conditioning: Dry all welding consumables according to the manufacturer's
 recommendations to minimize hydrogen content.[5] Low-hydrogen electrodes should be held
 in a heated quiver at the prescribed temperature until use.

3.2 Preheating and Temperature Control

Preheating is the most critical step in preventing weld cracking.[5][10][11] It slows the cooling rate of the weld and HAZ, which helps prevent the formation of brittle martensite and allows hydrogen to diffuse out of the weldment.[10][11]

Table 3: Recommended Preheating and Interpass Temperatures

Parameter	Temperature Range	Notes
Preheat Temperature	300 - 400°C (572 - 752°F)	Must be established and maintained uniformly over a wide area around the joint.
Interpass Temperature	≤ 400°C (752°F)	Do not allow the workpiece to cool below the minimum preheat temperature between passes.

(Source:[5][12])

Protocol Steps:

- Apply heat uniformly to the area surrounding the weld joint. The heated zone should extend at least 75-100 mm from each side of the weld line.[13]
- Use temperature-indicating crayons or calibrated contact thermometers to verify the preheat temperature before welding begins and to monitor the interpass temperature between weld passes.

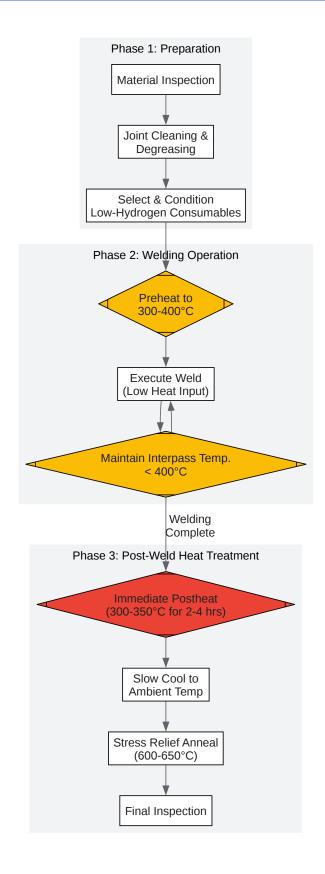
3.3 Welding Execution

- Welding Process: Low-hydrogen processes such as Shielded Metal Arc Welding (SMAW) with low-hydrogen electrodes (E7018 type or similar) or Gas Metal Arc Welding (GMAW) with a solid wire are recommended to minimize hydrogen input.[5][14]
- Heat Input: Maintain a low to moderate heat input. High heat input can create a coarsegrained HAZ, which may be susceptible to cracking.
- Welding Technique: Use a stringer bead technique. Avoid wide weave beads, as they can increase heat input and residual stress.

3.4 Post-Weld Heat Treatment (PWHT)

A controlled cooling and PWHT procedure is mandatory to ensure the integrity of the welded joint.

- Immediate Postheating (Hydrogen Bake-Out): Immediately after the final weld pass is completed and before the weldment cools below the preheat temperature, the component should be heated to a temperature of 300-350°C and held for 2 to 4 hours.[5][11] This process, known as a hydrogen bake-out, is critical for allowing diffusible hydrogen to escape from the weld and HAZ, significantly reducing the risk of delayed cracking.[5][10]
- Slow Cooling: After postheating, wrap the weldment in insulating blankets to ensure a very slow cooling rate down to ambient temperature.


• Stress Relief Annealing: Once cooled, a full stress relief anneal is highly recommended. Heat the component to 600-650°C, hold for 1 hour per 25 mm of thickness, and then allow it to cool slowly in the furnace.[5] This treatment tempers any hard martensitic structures, reduces residual stresses, and improves the toughness of the joint.[10][15]

Visualizations

4.1 Welding Workflow Diagram

The following diagram illustrates the required workflow for successfully welding **CF53** steel.

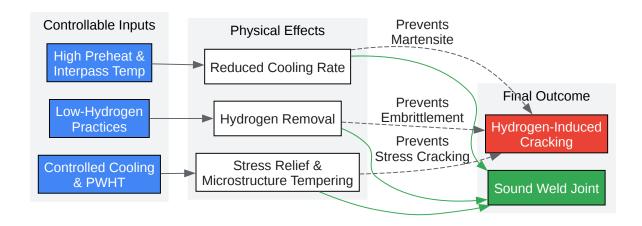

Click to download full resolution via product page

Figure 1. Sequential workflow for welding **CF53** steel.

4.2 Metallurgical Control Diagram

This diagram illustrates the logical relationship between welding parameters and the final metallurgical outcome, highlighting the critical path to avoiding defects.

Click to download full resolution via product page

Figure 2. Relationship between inputs and weld quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pauly-stahlhandel.com [pauly-stahlhandel.com]
- 2. lintec-aulendorf.com [lintec-aulendorf.com]
- 3. eoxs.com [eoxs.com]
- 4. onlinemetals.com [onlinemetals.com]
- 5. #TITLE# || KOBELCO KOBE STEEL, LTD. [kobelco-welding.jp]

- 6. C53 Technical Card | PDF | Annealing (Metallurgy) | Building Materials [scribd.com]
- 7. hsm-stahl.de [hsm-stahl.de]
- 8. SIQUAL 1213 Steel (Mat.No. 1.1213, DIN Cf53, AISI 1055) [steelselector.sij.si]
- 9. Welding Procedure Preparation-53 | PDF | Computers | Technology & Engineering [scribd.com]
- 10. centerwaysteel.com [centerwaysteel.com]
- 11. #TITLE# | KOBELCO KOBE STEEL, LTD. [kobelco-welding.jp]
- 12. Pre and Post Weld Heat Treatment Explained YesWelder [wholesale.yeswelder.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cfsei.memberclicks.net [cfsei.memberclicks.net]
- 15. Preheating and Post-Weld Heat Treatment Guide | PDF | Annealing (Metallurgy) | Heat Treating [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Welding CF53
 (1.1213) Medium Carbon Steel]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15570918#welding-procedures-for-cf53-structural-steel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com